molecular formula C19H19ClN2O3 B2881787 4-chloro-10-(4-ethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 688343-13-7

4-chloro-10-(4-ethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2881787
CAS No.: 688343-13-7
M. Wt: 358.82
InChI Key: VZZTUZKLYWXFJM-UHFFFAOYSA-N
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Description

4-chloro-10-(4-ethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a useful research compound. Its molecular formula is C19H19ClN2O3 and its molecular weight is 358.82. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The compound under investigation is closely related to a class of chemicals known for their potential antibacterial properties. For instance, derivatives of 1,3,4-oxadiazoles, similar in structure to the compound , have been synthesized and tested for their antibacterial efficacy. These compounds have demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in combating bacterial infections. The structure-activity relationship (SAR) analyses of these derivatives have provided valuable insights into their mechanism of action and the influence of substituents on their antibacterial potency (Rai et al., 2010).

Antimicrobial Studies

In addition to antibacterial properties, related compounds have also exhibited antimicrobial activity. The synthesis of novel 1,3,4-oxadiazoles, which share a core structure with the compound of interest, has led to the discovery of entities with potent to weak antimicrobial effects. These findings highlight the potential of such compounds in the development of new antimicrobial agents, capable of addressing the growing concern of microbial resistance (Gaonkar et al., 2006).

Chemotherapeutic Potential

The structural features of the compound under discussion bear resemblance to those of molecules that have been explored for their chemotherapeutic applications. For instance, derivatives containing 1,3,4-oxadiazole and hydrazone units have shown promising cytotoxic and antimicrobial activities. These compounds have been evaluated against various bacterial and fungal strains as well as human tumor cell lines, indicating their potential as chemotherapeutic agents (Kaya et al., 2017).

Antitumor Activity

The antitumor activity of compounds structurally related to the one has been a subject of research, particularly in the context of topoisomerase-I targeting. Analogues of naphthyridin-6-ones, which share structural similarities with the compound under investigation, have been synthesized and evaluated for their topoisomerase-I targeting activity and cytotoxicity against tumor cells. These studies have revealed the potential of such compounds in cancer therapy, offering insights into the design of new antitumor agents (Singh et al., 2003).

Properties

IUPAC Name

4-chloro-10-(4-ethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-3-24-14-7-5-13(6-8-14)22-18(23)21-16-11-19(22,2)25-17-9-4-12(20)10-15(16)17/h4-10,16H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZTUZKLYWXFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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